molecular formula C8H9NO4 B13578897 3-(Furan-3-yl)-3-formamidopropanoic acid

3-(Furan-3-yl)-3-formamidopropanoic acid

Cat. No.: B13578897
M. Wt: 183.16 g/mol
InChI Key: JBUUZUJNFYXDDQ-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-3-formamidopropanoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formamido group attached to the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-3-formamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-3-formamidopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(Furan-3-yl)-3-formamidopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-3-formamidopropanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can also participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the furan ring and the formamido group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-formamido-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)

InChI Key

JBUUZUJNFYXDDQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(CC(=O)O)NC=O

Origin of Product

United States

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